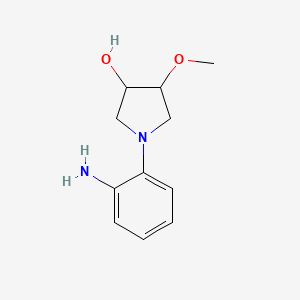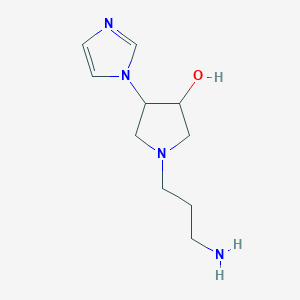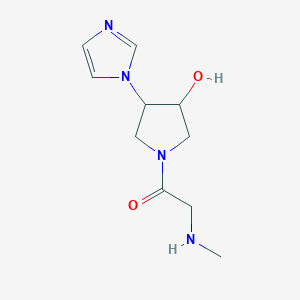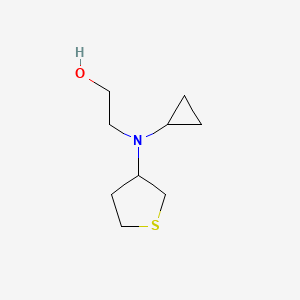
(2-(Thiophen-2-yl)pyridin-4-yl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One approach is to start with 2-acetylthiophene and 4-pyridine carboxaldehyde as reactants. These are combined in the presence of ammonium acetate and ethyl cyanoacetate using ceric ammonium nitrate (CAN) as a catalyst. The reaction yields 2-oxo-4-(pyridin-4-yl)-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile as an intermediate, which can then be converted to the dihydrochloride salt form .
Scientific Research Applications
Synthesis and Characterization
The compound is involved in various synthesis processes to create novel compounds with potential biological activities. For instance, it has been utilized in the synthesis of di(1-oxo/thioxoper-hydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) boronates, which demonstrated significant antiosteoclast and osteoblast activity (G. S. Reddy et al., 2012). Additionally, Schiff bases of 3-aminomethyl pyridine, synthesized through condensation with substituted aryl aldehydes/ketones, have been explored for their anticonvulsant activity, indicating the compound's role in developing potential therapeutic agents (S. Pandey & R. Srivastava, 2011).
Catalytic Applications
The compound has been used to synthesize 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, which were activated to form unsymmetrical NCN′ pincer palladacycles. These palladacycles have shown good catalytic activity and selectivity, highlighting the compound's utility in catalysis research (Gavin W. Roffe et al., 2016).
Photocytotoxicity and Cellular Imaging
Iron(III) complexes containing phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine have been developed for cellular imaging and photocytotoxicity under red light. These complexes have shown remarkable photocytotoxicity, offering insights into their potential use in photodynamic therapy (Uttara Basu et al., 2014).
Chemosensors for Metal Ions
Compounds synthesized from 2-((thiophen-2-yl)methylamino)naphthalene-1,4-dione have been explored for their ability to selectively detect Cu2+ ions. These studies contribute to the development of sensitive chemosensors for environmental and analytical applications (Prajkta Gosavi-Mirkute et al., 2017).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2-(Thiophen-2-yl)pyridin-4-yl)methanamine dihydrochloride involves the reaction of 2-thiophenecarboxaldehyde with 2-bromopyridine followed by reduction of the resulting intermediate and subsequent reductive amination with formaldehyde and ammonium chloride.", "Starting Materials": [ "2-thiophenecarboxaldehyde", "2-bromopyridine", "sodium borohydride", "formaldehyde", "ammonium chloride", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: 2-thiophenecarboxaldehyde is reacted with 2-bromopyridine in the presence of sodium borohydride and diethyl ether to yield the intermediate (2-(Thiophen-2-yl)pyridin-4-yl)methanol.", "Step 2: The intermediate is then reduced with sodium borohydride and hydrochloric acid to form (2-(Thiophen-2-yl)pyridin-4-yl)methanamine.", "Step 3: The final step involves the reductive amination of (2-(Thiophen-2-yl)pyridin-4-yl)methanamine with formaldehyde and ammonium chloride in the presence of sodium hydroxide to yield (2-(Thiophen-2-yl)pyridin-4-yl)methanamine dihydrochloride." ] } | |
CAS No. |
2034156-96-0 |
Molecular Formula |
C10H11ClN2S |
Molecular Weight |
226.73 g/mol |
IUPAC Name |
(2-thiophen-2-ylpyridin-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H10N2S.ClH/c11-7-8-3-4-12-9(6-8)10-2-1-5-13-10;/h1-6H,7,11H2;1H |
InChI Key |
JJDGZKOYCIKIJT-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C2=NC=CC(=C2)CN.Cl.Cl |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CC(=C2)CN.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-Bromo-3-cyano-4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1477981.png)




![3-(4-Hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)-3-oxopropanenitrile](/img/structure/B1477992.png)







![3-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid](/img/structure/B1478004.png)
